(3-Methyl-1,2,4-oxadiazol-5-yl)methanol

描述

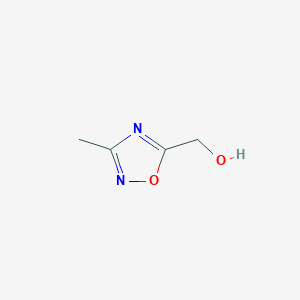

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3-methyl-1,2,4-oxadiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-3-5-4(2-7)8-6-3/h7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKJMIGPYYWVKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70555451 | |

| Record name | (3-Methyl-1,2,4-oxadiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112960-56-2 | |

| Record name | (3-Methyl-1,2,4-oxadiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70555451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methyl-1,2,4-oxadiazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformational Pathways of 3 Methyl 1,2,4 Oxadiazol 5 Yl Methanol

Reactions at the Hydroxyl Functional Group

The primary alcohol functionality is a versatile handle for a variety of chemical modifications, primarily through oxidation, esterification, and etherification reactions.

Oxidation Reactions

The hydroxymethyl group of (3-Methyl-1,2,4-oxadiazol-5-yl)methanol is susceptible to oxidation to yield either the corresponding aldehyde, 3-methyl-1,2,4-oxadiazole-5-carbaldehyde, or the carboxylic acid, 3-methyl-1,2,4-oxadiazole-5-carboxylic acid. The final product depends on the choice of oxidizing agent and the reaction conditions employed.

While direct oxidation of this compound is not extensively detailed, the reactivity can be inferred from analogous transformations on other heterocyclic methanols. The conversion of a primary alcohol to a carboxylic acid is a fundamental process in organic synthesis. nih.gov For instance, the oxidation of 5-(hydroxymethyl)furfural (HMF), a related five-membered heterocyclic alcohol, to 2,5-furandicarboxylic acid (FDCA) is a well-established industrial process that proceeds through an aldehyde intermediate. chim.itnih.gov This transformation highlights that both the hydroxyl and aldehyde groups can be oxidized to carboxylic acid functionalities. chim.it

Common oxidizing agents can be employed for these transformations. Milder, selective agents are used for the synthesis of the aldehyde, while stronger oxidants will typically lead to the carboxylic acid.

Table 1: Common Reagents for the Oxidation of Primary Alcohols

| Product | Reagent Class | Specific Examples |

|---|---|---|

| Aldehyde | Chromium-based reagents | Pyridinium chlorochromate (PCC) |

| Hypervalent iodine reagents | Dess-Martin periodinane (DMP) | |

| Nitroxyl radical catalysts | 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) with a co-oxidant | |

| Carboxylic Acid | Chromium-based reagents | Potassium dichromate (K₂Cr₂O₇) in sulfuric acid |

| Manganese-based reagents | Potassium permanganate (B83412) (KMnO₄) | |

| Noble metal catalysts | Gold nanoparticles with O₂/air |

Esterification and Etherification Reactions

The hydroxyl group readily participates in esterification and etherification, allowing for the introduction of a wide array of functional groups.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is a common method. ijacskros.com This reaction is an equilibrium process, often driven to completion by removing the water formed or using one reactant in excess. rjptonline.org Alternatively, reaction with more reactive acylating agents like acyl chlorides in the presence of a base (e.g., pyridine) provides a high-yielding, non-reversible route to the corresponding esters. The preparation of methyl 3-[3-(aryl)-1,2,4-oxadiazol-5-yl]propionates has been described from the corresponding propionic acids, demonstrating the stability of the oxadiazole core to esterification conditions. researchgate.net

Etherification can be accomplished via methods such as the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the more nucleophilic alkoxide ion. Subsequent reaction with a primary alkyl halide or tosylate in an Sₙ2 reaction yields the ether. The synthesis of ethers by alkylating a phenol (B47542) derivative of a 1,2,4-oxadiazole (B8745197) with a substituted chloroalkyl amine has been reported, illustrating a similar principle of ether bond formation on an oxadiazole-containing scaffold.

Table 2: Representative Esterification and Etherification Reactions

| Reaction | Reactant | Reagent/Conditions | Product |

|---|---|---|---|

| Esterification | Acetic Anhydride | Pyridine | (3-Methyl-1,2,4-oxadiazol-5-yl)methyl acetate |

| Benzoyl Chloride | Triethylamine, CH₂Cl₂ | (3-Methyl-1,2,4-oxadiazol-5-yl)methyl benzoate | |

| Etherification | Sodium Hydride, then Methyl Iodide | THF | 5-(Methoxymethyl)-3-methyl-1,2,4-oxadiazole |

| Sodium Hydride, then Benzyl Bromide | DMF | 5-(Benzyloxymethyl)-3-methyl-1,2,4-oxadiazole |

Transformations Involving the 1,2,4-Oxadiazole Heterocycle

The 1,2,4-oxadiazole ring possesses a unique reactivity profile stemming from its relatively low aromaticity and the presence of a weak, labile O-N bond. This makes the ring susceptible to cleavage under reductive conditions and influences the reactivity of its substituents.

Ring Reduction Reactions

The 1,2,4-oxadiazole nucleus is prone to reductive cleavage, particularly at the weak O-N bond. This susceptibility has been exploited to synthesize other nitrogen-containing compounds like amidines and guanidines. A notable method employs an ammonium (B1175870) formate-Pd/C system as a reducing agent. This catalytic transfer hydrogenation approach effectively cleaves the O–N bond of the oxadiazole ring. When applied to 3,5-disubstituted 1,2,4-oxadiazoles, this reaction leads to the formation of N-acylamidines, which can be further transformed. This reactivity highlights that the oxadiazole ring can serve as a synthetic precursor to open-chain or other heterocyclic systems.

Photochemical conditions can also induce ring cleavage and rearrangement. Irradiation of 1,2,4-oxadiazoles can cause the cleavage of the O-N bond, leading to reactive intermediates that can rearrange into other heterocyclic systems like oxazolines. researchgate.net

Electrophilic Substitution Reactions on Aromatic Substituted Derivatives

When the (3-methyl-1,2,4-oxadiazol-5-yl) moiety is attached to an aromatic ring, it acts as a substituent that directs the position of incoming electrophiles. The 1,2,4-oxadiazole ring is an electron-withdrawing group due to the presence of two electronegative nitrogen atoms and an oxygen atom. researchgate.net Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack and typically direct incoming electrophiles to the meta position.

Studies on the nitration of structurally similar 5-phenylisoxazoles have shown that substitution occurs on the phenyl ring, yielding nitrophenyl derivatives. By analogy, in a derivative such as 3-methyl-5-phenyl-1,2,4-oxadiazole, the oxadiazole ring would deactivate the phenyl ring. The deactivation arises because the heterocyclic ring withdraws electron density, making the aromatic ring less nucleophilic. The directing effect can be rationalized by examining the stability of the sigma complex (arenium ion) intermediates formed upon electrophilic attack at the ortho, para, and meta positions. Attack at the meta position keeps the positive charge of the intermediate from being adjacent to the electron-withdrawing oxadiazole ring, resulting in a more stable intermediate compared to attack at the ortho or para positions. Therefore, the 3-methyl-1,2,4-oxadiazol-5-yl group is classified as a deactivating, meta-directing group.

Reactivity of the Methyl Substituent

The methyl group at the C3 position of the 1,2,4-oxadiazole ring exhibits enhanced acidity compared to a standard alkyl methyl group. This increased acidity is a direct consequence of the electron-withdrawing nature of the attached 1,2,4-oxadiazole ring. The heterocyclic system helps to stabilize the negative charge of the conjugate base (a carbanion) that forms upon deprotonation.

This activation allows the methyl group to participate in a range of base-catalyzed reactions. In the presence of a strong base, such as an alkoxide or lithium diisopropylamide (LDA), a proton can be abstracted from the methyl group to generate a nucleophilic carbanion. This intermediate can then react with various electrophiles.

Table 3: Potential Reactions of the C3-Methyl Group

| Reaction Type | Electrophile | Reagent/Conditions | Potential Product |

|---|---|---|---|

| Alkylation | Alkyl Halide (e.g., CH₃I) | Strong Base (e.g., LDA) | 3-Ethyl-5-(hydroxymethyl)-1,2,4-oxadiazole derivative |

| Condensation | Aldehyde (e.g., Benzaldehyde) | Base (e.g., NaOEt) | 3-(2-Phenylethenyl)-1,2,4-oxadiazole derivative |

| Acylation | Ester (e.g., Ethyl benzoate) | Strong Base (e.g., NaH) | 3-(2-Oxo-2-phenylethyl)-1,2,4-oxadiazole derivative |

These reactions provide a pathway to extend the carbon chain at the C3 position, enabling the synthesis of a wide variety of analogs with more complex substituents.

Derivatization Strategies for Enhanced Functionality

The chemical architecture of this compound offers multiple sites for structural modification, enabling the synthesis of a diverse range of derivatives with potentially enhanced functionalities. The primary sites for derivatization are the hydroxyl group of the methanol (B129727) substituent and, to a lesser extent, the methyl group attached to the oxadiazole ring. These modifications can be strategically employed to alter the compound's physicochemical properties, such as solubility, lipophilicity, and chemical reactivity, which in turn can influence its utility in various applications.

The derivatization of the hydroxyl group is a common strategy to introduce a variety of functional groups. Standard organic transformations can be applied to convert the alcohol into esters, ethers, and other functionalities. These reactions are typically high-yielding and proceed under well-established conditions.

Esterification of the primary alcohol can be achieved through reaction with carboxylic acids, acid chlorides, or acid anhydrides. This transformation is one of the most versatile methods for introducing a wide array of substituents, thereby modulating the steric and electronic properties of the parent molecule. For instance, reaction with a simple acyl chloride like acetyl chloride would yield (3-methyl-1,2,4-oxadiazol-5-yl)methyl acetate, while reaction with a more complex carboxylic acid could introduce moieties to enhance biological activity or material properties.

Similarly, etherification provides another avenue for derivatization. The Williamson ether synthesis, involving the deprotonation of the alcohol followed by reaction with an alkyl halide, is a classic method for introducing alkyl or aryl groups. This can be used to tune the lipophilicity of the molecule.

While the hydroxyl group is the most reactive site, the methyl group on the oxadiazole ring also presents opportunities for derivatization, although it may require more specific reaction conditions. The reactivity of a methyl group on a heterocyclic ring can be influenced by the electronic nature of the ring system. In some cases, this methyl group can undergo reactions such as oxidation to a carboxylic acid or halogenation, which would then open up further possibilities for derivatization.

The following interactive data table summarizes some of the key derivatization strategies for this compound, along with the types of reagents typically used and the resulting derivative classes.

| Reaction Type | Reagent Class | Resulting Functional Group | Potential Derivative |

| Esterification | Carboxylic Acid / Acid Halide / Anhydride | Ester | (3-Methyl-1,2,4-oxadiazol-5-yl)methyl acetate |

| Etherification | Alkyl Halide / Aryl Halide | Ether | 5-(Methoxymethyl)-3-methyl-1,2,4-oxadiazole |

| Oxidation | Oxidizing Agent | Carboxylic Acid | 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid |

| Halogenation | Halogenating Agent | Halomethyl | 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole |

These derivatization strategies allow for the systematic modification of this compound, providing a powerful tool for fine-tuning its properties for specific scientific and technological applications. The synthesis of a library of such derivatives would be a key step in exploring the full potential of this chemical scaffold.

Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Research

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of publicly available experimental data for the spectroscopic and structural elucidation of the chemical compound this compound. Despite targeted searches for Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopic data, specific research findings detailing the spectral characteristics of this particular molecule could not be located.

Consequently, it is not possible to provide a detailed and scientifically accurate article with the requested in-depth analysis and data tables for the following sections:

Spectroscopic and Structural Elucidation of 3 Methyl 1,2,4 Oxadiazol 5 Yl Methanol

Ultraviolet-Visible (UV-Vis) Spectroscopy

While information exists for related oxadiazole derivatives, extrapolating this data would not meet the standards of scientific accuracy required for the specific analysis of (3-Methyl-1,2,4-oxadiazol-5-yl)methanol. The generation of a scientifically rigorous article as per the user's detailed outline is contingent on the availability of peer-reviewed, experimental data which, in this case, appears to be unpublished or not indexed in the searched repositories.

Therefore, the creation of data tables and a thorough discussion of the spectroscopic findings for this specific compound cannot be completed at this time. Further experimental research and publication would be necessary to fulfill this request.

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₄H₆N₂O₂), the molecular weight is 114.10 g/mol . chemscene.com In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 114.

The fragmentation of this compound is guided by the structural features of the 1,2,4-oxadiazole (B8745197) ring and the methanol (B129727) substituent. The fragmentation of 1,2,4-oxadiazole systems is a well-studied area, with characteristic cleavage of the heterocyclic ring. researchgate.netnih.gov The primary alcohol group also directs fragmentation, often through the loss of a hydrogen atom or a water molecule. libretexts.org

Key fragmentation pathways for this molecule would include:

Loss of a hydrogen atom: A peak at m/z 113 ([M-H]⁺) can arise from the loss of a hydrogen atom from the hydroxymethyl group, forming a stable oxonium ion. docbrown.info

Loss of the hydroxymethyl group: Cleavage of the C-C bond between the ring and the methanol group would result in a fragment at m/z 83, corresponding to the 3-methyl-1,2,4-oxadiazolyl cation.

Ring Cleavage: The 1,2,4-oxadiazole ring can undergo characteristic cleavage. A common process involves the breaking of the N2-C3 and O1-C5 bonds, which could lead to various smaller fragments. The fragmentation of 3,5-disubstituted 1,2,4-oxadiazoles often involves cleavage at the 1-5 and 3-4 bonds. researchgate.net

Formation of Acetonitrile Cation: A fragment corresponding to the methyl-nitrile cation ([CH₃CN]⁺) could be observed at m/z 41.

The anticipated fragmentation pattern provides a unique fingerprint for this compound, allowing for its unambiguous identification and structural confirmation.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Formula of Fragment |

|---|---|---|

| 114 | Molecular Ion | [C₄H₆N₂O₂]⁺ |

| 113 | [M-H]⁺ | [C₄H₅N₂O₂]⁺ |

| 83 | [M-CH₂OH]⁺ | [C₃H₃N₂O]⁺ |

| 43 | Acetyl Cation | [C₂H₃O]⁺ |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While specific crystal structure data for this compound is not widely published, analysis of closely related 1,2,4-oxadiazole derivatives allows for a detailed prediction of its solid-state characteristics. nih.govuzh.ch

Derivatives of 1,2,4-oxadiazole have been shown to crystallize in various systems, including triclinic and monoclinic. nih.govuzh.ch The presence of the hydroxymethyl group (-CH₂OH) is expected to be a dominant factor in the crystal packing of this compound. This group is a potent hydrogen bond donor (from the -OH) and acceptor (the oxygen atom), which would lead to the formation of strong intermolecular hydrogen-bonding networks.

Table 2: Illustrative Crystallographic Data for a Substituted 1,2,4-Oxadiazole Derivative This table presents data from a related compound to illustrate typical crystallographic parameters.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.8528 |

| b (Å) | 11.3498 |

| c (Å) | 13.3896 |

| α (°) | 114.083 |

| β (°) | 104.326 |

| γ (°) | 90.369 |

| Volume (ų) | 914.38 |

| Z (molecules/unit cell) | 2 |

Data derived from a representative 1,3,4-oxadiazole (B1194373) structure for illustrative purposes. uzh.ch

The structural analysis via X-ray crystallography would confirm the connectivity of the atoms and provide invaluable insight into the supramolecular assembly dictated by intermolecular forces, particularly hydrogen bonding.

To maintain scientific accuracy and adhere to the provided instructions, generating an article with detailed, data-rich subsections on Density Functional Theory (DFT) studies, vibrational frequency calculations, HOMO-LUMO analysis, Electrostatic Potential (ESP) mapping, and Natural Bond Orbital (NBO) analysis for this specific compound is not possible without the foundational research data.

The general principles of these computational methods are well-established in chemical literature:

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems, which allows for the calculation of molecular properties like optimized geometry (bond lengths and angles) and total energy. zsmu.edu.uaresearchgate.net

Vibrational Frequency Calculations are used to predict the infrared and Raman spectra of a molecule. acs.orgresearchgate.net These calculations can confirm that an optimized structure is a true energy minimum and are often scaled by a factor to better match experimental values. researchgate.net

HOMO-LUMO Analysis involves the study of the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. The energy gap between these orbitals is a critical parameter for determining molecular reactivity and stability. dergipark.org.trdergipark.org.trnih.gov

Electrostatic Potential (ESP) Surface Mapping illustrates the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting intermolecular interactions. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis provides insights into charge transfer, hyperconjugative interactions, and the Lewis structure of a molecule by analyzing the electron density. joaquinbarroso.comwisc.edu

Without specific studies on this compound, populating the requested sections with accurate data tables and detailed research findings is not feasible. An article generated without this specific data would be generic and would not meet the requirements for a thorough and scientifically accurate document focused exclusively on the target compound.

Computational and Theoretical Investigations of 3 Methyl 1,2,4 Oxadiazol 5 Yl Methanol

Theoretical Spectroscopic Parameter Prediction

Theoretical prediction of spectroscopic parameters is a powerful tool in the characterization of chemical compounds, offering insights into their electronic structure and behavior. Methodologies such as the Gauge-Including Atomic Orbital (GIAO) method for Nuclear Magnetic Resonance (NMR) chemical shifts and Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis absorption spectra are standard computational approaches.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the calculation of nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. This method is known for providing reliable predictions of ¹H and ¹³C NMR spectra.

A thorough search of the available scientific literature did not yield any specific studies that have reported the computed NMR chemical shifts for (3-Methyl-1,2,4-oxadiazol-5-yl)methanol using GIAO or other computational methodologies. While computational NMR studies have been performed on various other 1,2,4-oxadiazole (B8745197) derivatives, the specific data for the title compound is not present in the accessed literature. Therefore, a data table of computed versus experimental NMR chemical shifts for this compound cannot be provided at this time.

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic absorption spectra of molecules. It provides information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are crucial for understanding the electronic transitions within a molecule.

Despite the common application of TD-DFT for predicting UV-Vis spectra of organic molecules, a specific study detailing the predicted UV-Vis absorption spectrum for this compound could not be located in the searched scientific databases. While the photophysical properties of other oxadiazole derivatives have been investigated theoretically, data for this particular compound remains unreported in the available literature. nih.gov Consequently, a data table of predicted electronic transitions for this compound cannot be presented.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to study the dynamic behavior and preferential geometries of molecules over time. These methods provide valuable insights into molecular flexibility, stability of different conformers, and intermolecular interactions.

The scientific literature search did not reveal any studies focused on the molecular dynamics simulations or a detailed conformational analysis of this compound. Such studies are often conducted for larger, more flexible molecules or for understanding ligand-receptor interactions in a biological context. For a relatively small molecule like this compound, dedicated conformational analysis and MD simulation studies appear to be absent from the currently available body of scientific work.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry plays a vital role in elucidating reaction mechanisms by modeling the potential energy surfaces of chemical reactions, identifying intermediates, and characterizing transition states. This provides a deeper understanding of the reaction pathways and kinetics.

While there are computational studies on the formation of other 1,2,4-oxadiazole rings, a specific investigation into the reaction mechanism and transition state characterization for the synthesis of this compound was not found in the literature. A quantum chemical simulation of the formation of a related compound, 3-phenyl-5-methyl-1,2,4-oxadiazole, has been reported, which involved calculating the energy of intermediate particles and the transition state for the acylation of amidoxime (B1450833) and subsequent cyclization. chemintech.ruresearchgate.net However, a similar detailed study for the title compound is not available.

Advanced Research Applications of 3 Methyl 1,2,4 Oxadiazol 5 Yl Methanol and Its Derivatives

Applications in Medicinal Chemistry Research

Derivatives of the 1,2,4-oxadiazole (B8745197) scaffold have been extensively investigated for their potential as antimicrobial agents against a range of pathogens. Research has shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria, as well as fungal strains. scielo.brnih.gov

One study reported the synthesis of a series of 1,2,4-oxadiazole derivatives and their evaluation against various bacterial strains. Nitrated derivatives, in particular, showed promising results, with one ortho-nitrated compound exhibiting a minimum inhibitory concentration (MIC) of 60 μM against Escherichia coli. researchgate.net Another research effort focused on a 1,2,4-oxadiazole derivative, 18, which has a 4-hydroxyphenyl group at the 5-position of a 3-methyl-1,2,4-oxadiazole core. This compound showed significant activity against E. coli and the fungal strain Aspergillus niger, with a MIC of 25 μg/mL for both. nih.gov

Further studies have explored modifications to the 1,2,4-oxadiazole structure to enhance antimicrobial potency. A lead compound, 1, demonstrated modest potency against C. difficile with a MIC of 6 μg/mL and exhibited rapid, concentration-dependent bactericidal activity. acs.org In a different study, a series of new 1,2,4-oxadiazoles were designed with a common 4-indole ring at the C-5 position. Several of these compounds showed strong antimicrobial activity against Staphylococcus aureus strains, with MIC values as low as 2 µM. nih.gov The synthesis of 3,5-diaryl-1,2,4-oxadiazole derivatives has also been shown to yield compounds active against pathogenic bacteria, demonstrating that the nature and position of substituents on the aromatic rings influence the MIC values. scielo.br

| Compound | Target Organism(s) | Key Findings (MIC) | Source |

|---|---|---|---|

| Ortho-nitrated 3,5-diaryl-1,2,4-oxadiazole | Escherichia coli | 60 μM | researchgate.net |

| Compound 18 (4-hydroxyphenyl at 5-position of 3-methyl-1,2,4-oxadiazole) | E. coli, Aspergillus niger | 25 μg/mL | nih.gov |

| Compound 1 | Clostridioides difficile | 6 μg/mL | acs.org |

| Compound 12 (4-indole ring at C-5) | Staphylococcus aureus | 2 μM | nih.gov |

The 1,2,4-oxadiazole nucleus is a key feature in the development of novel anti-inflammatory agents. ijrpc.com Research has demonstrated that derivatives containing this scaffold can exert anti-inflammatory effects through various mechanisms, including the inhibition of key signaling pathways. nih.gov

A series of compounds with a 1,2,4-oxadiazole core were designed and synthesized to optimize an anti-inflammatory hit compound. nih.gov In this study, compound 17 was identified as a potent inhibitor of lipopolysaccharide (LPS)-induced nitric oxide (NO) release. nih.gov Further analysis using Western blotting and immunofluorescence revealed that compound 17 significantly inhibited the LPS-induced activation of the NF-κB signaling pathway in RAW264.7 cells by blocking the phosphorylation of the p65 subunit and preventing its nuclear translocation. nih.gov This highlights the potential of these derivatives as promising anti-inflammatory agents that target NF-κB activity. nih.gov

Other studies have also confirmed the anti-inflammatory potential of oxadiazole derivatives. mdpi.commdpi.com For instance, a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives were synthesized and evaluated for their anti-inflammatory activity using a heat-induced albumin denaturation assay. mdpi.com The derivative Ox-6f, which features a p-chlorophenyl substitution, showed the most promising activity with 74.16% inhibition at a concentration of 200 μg/mL, comparable to the standard drug ibuprofen. mdpi.com This activity was further confirmed in a carrageenan-induced hind paw edema model, where Ox-6f produced a significant reduction in edema volume. mdpi.com

| Compound | Assay/Model | Key Findings | Source |

|---|---|---|---|

| Compound 17 (1,2,4-oxadiazole derivative) | LPS-stimulated RAW 264.7 cells | Inhibited NO release; Blocked NF-κB activation and p65 phosphorylation. | nih.gov |

| Ox-6f (2,5-disubstituted-1,3,4-oxadiazole) | Heat-induced albumin denaturation | 74.16% inhibition at 200 μg/mL. | mdpi.com |

| Ox-6f (2,5-disubstituted-1,3,4-oxadiazole) | Carrageen-induced hind paw edema | 79.83% reduction in edema volume. | mdpi.com |

The 1,2,4-oxadiazole scaffold is a key structural motif in a vast number of compounds exhibiting potent anticancer activity. mdpi.com The discovery of 3,5-diarylsubstituted derivatives of 1,2,4-oxadiazole as inducers of apoptosis marked a significant breakthrough, stimulating extensive research into the anticancer potential of this class of compounds. nih.govmdpi.com

Numerous studies have reported the synthesis and evaluation of 1,2,4-oxadiazole derivatives against various human cancer cell lines. For example, a series of 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives demonstrated moderate to excellent anticancer potency against MCF-7, A549, and MDA-MB-231 cancer cell lines, with the most active compounds exhibiting IC₅₀ values at sub-micromolar concentrations. nih.gov Similarly, a series of 1,2,3-triazole/1,2,4-oxadiazole hybrids showed promising antiproliferative action against colon (HT-29), lung (A-549), pancreatic (Panc-1), and breast (MCF-7) cancer cell lines, with GI₅₀ values ranging from 28 to 104 nM. tandfonline.com

Other research has focused on benzimidazole-linked 1,2,4-oxadiazoles, which exhibited higher biological activity than the standard drug doxorubicin (B1662922) against MCF-7, A549, and A375 cancer cell lines, with IC₅₀ values in the range of 0.12–2.78 μM. nih.gov Furthermore, newly synthesized benzothiazole-containing 1,2,4-oxadiazole derivatives have shown significant cytotoxic activity. One such compound demonstrated equipotent activity to 5-fluorouracil (B62378) against the colon (CaCo-2) cancer cell line with an IC₅₀ of 4.96 μM, while another was equipotent against the colorectal (DLD1) cancer cell line with an IC₅₀ of 0.35 μM. researchgate.netiaea.org

| Compound/Derivative Series | Cancer Cell Line(s) | Key Findings (IC₅₀/GI₅₀) | Source |

|---|---|---|---|

| Benzimidazole-linked 1,2,4-oxadiazoles (14a–d) | MCF-7, A549, A375 | 0.12–2.78 μM | nih.gov |

| 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives (18a–c) | MCF-7, A549, MDA-MB-231 | Sub-micromolar concentrations | nih.gov |

| 1,2,3-triazole/1,2,4-oxadiazole hybrids (7a–o) | HT-29, A-549, Panc-1, MCF-7 | 28–104 nM | tandfonline.com |

| 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | Colon (CaCo-2) | 4.96 μM | researchgate.netiaea.org |

| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | Colorectal (DLD1) | 0.35 μM | researchgate.netiaea.org |

The 1,2,4-oxadiazole ring is widely utilized in drug design as a bioisostere for ester and amide functional groups. researchgate.netnih.gov Bioisosterism, the replacement of a functional group with another that has a similar biological role, is a key strategy for optimizing the pharmacological and toxicological profiles of drug candidates. researchgate.netscispace.com The 1,2,4-oxadiazole ring is particularly effective in this role due to its resistance to hydrolysis by esterases, which can improve the metabolic stability of a compound. researchgate.netnih.gov

This bioisosteric replacement can maintain or enhance biological activity while overcoming liabilities associated with ester or amide groups, such as poor metabolic stability. researchgate.netmdpi.com For example, replacing an ester group with a 1,2,4-oxadiazole ring in a derivative of sinapic acid phenethyl ester was shown to maintain its capacity to inhibit the biosynthesis of 5-LO products. researchgate.net The 1,3,4-oxadiazole (B1194373) ring is also employed as a bioisostere for carbonyl-containing compounds like carboxylic acids, esters, and amides, often resulting in retained or increased anti-inflammatory activity with reduced ulcerogenic potential in nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com

The application of this principle is broad, with the 1,2,4-oxadiazole ring being used to enhance the pharmacological profiles of currently available drugs and in the development of new drug candidates across various therapeutic areas. researchgate.netnih.gov Studies have shown that this bioisosteric substitution can lead to compounds with higher polarity and reduced metabolic degradation by human liver microsomes. rsc.org This strategy has been successfully applied in the design of compounds targeting a range of conditions, from infectious diseases to cancer. nih.govmdpi.com

Research into (3-Methyl-1,2,4-oxadiazol-5-yl)methanol derivatives and related 1,2,4-oxadiazoles has identified interactions with a variety of specific molecular targets and biological pathways, underpinning their therapeutic potential.

In anti-inflammatory research, a key target is the NF-κB signaling pathway. nih.gov Certain 1,2,4-oxadiazole derivatives have been shown to inhibit the activation of NF-κB, a crucial regulator of the inflammatory response, by preventing the phosphorylation and subsequent nuclear translocation of its p65 subunit. nih.gov

In the context of anticancer research, these compounds have been found to target several critical pathways. Some derivatives act as potent inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). tandfonline.comrsc.org A series of 1,2,3-triazole/1,2,4-oxadiazole hybrids were evaluated as dual EGFR/VEGFR-2 inhibitors, which are key targets in controlling cell proliferation and angiogenesis in tumors. tandfonline.com Another important mechanism is the induction of apoptosis. nih.gov Derivatives of 3,5-diaryl-1,2,4-oxadiazole have been identified as novel apoptosis inducers that function through the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govmdpi.com Molecular docking studies have further elucidated these interactions, showing hydrogen bonding between the oxadiazole ring and amino acid residues in the active site of caspase-3. mdpi.com Additionally, some 1,2,4-oxadiazole derivatives have been found to act as tubulin-binding agents, disrupting microtubule dynamics, which is a validated strategy in cancer chemotherapy. nih.gov

For neurodegenerative disorders, derivatives have been developed as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters. nih.gov

The pharmacokinetic properties of 1,2,4-oxadiazole derivatives are a critical area of investigation to assess their potential as viable drug candidates. Studies have focused on evaluating their metabolic stability, bioavailability, and other drug-like features. nih.govnih.gov

The bioisosteric replacement of amide or ester groups with a 1,2,4-oxadiazole ring is often performed to improve metabolic stability against hydrolysis. nih.gov The hydrolytic stability of these derivatives has been assessed at both acidic and neutral pH to simulate physiological conditions. nih.gov For instance, selected 1,2,4-oxadiazole compounds have been evaluated for their stability in the presence of rat and human liver microsomes, which is a key indicator of their metabolic fate. One study found a derivative that showed high stability under these conditions, with 60% and 41% of the compound remaining unmetabolized in rat and human liver microsomes, respectively. nih.gov

In vivo pharmacokinetic analyses in animal models, such as rats, have been conducted to determine parameters like systemic clearance and oral bioavailability. nih.gov While some derivatives have shown moderate oral bioavailability, others have demonstrated excellent pharmacokinetic profiles. nih.govnih.gov For example, one 1,2,4-oxadiazole compound was reported to have an elimination half-life of 19 minutes in one study. nih.gov Another derivative was found to be orally bioavailable with a long half-life and a high volume of distribution in a mouse model. These findings are crucial for understanding how the compounds are absorbed, distributed, metabolized, and excreted, which informs their potential for further development.

Agricultural Chemistry Research

Herbicidal Activity Studies

No specific studies detailing the herbicidal activity of derivatives of this compound were identified in the conducted search. While broader classes of oxadiazole derivatives have shown herbicidal potential, research directly linked to the specified compound is not available. nih.govmdpi.comnih.govmdpi.com

Insecticidal and Fungicidal Property Assessments

There is no specific information available from the search results on the insecticidal or fungicidal properties of derivatives of this compound. Studies on other 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives have shown such activities, but a direct connection to the compound could not be established. researchgate.netscielo.brscielo.brnih.govmdpi.commdpi.comnih.govnih.govfrontiersin.org

Conclusion and Future Research Perspectives for 3 Methyl 1,2,4 Oxadiazol 5 Yl Methanol

Summary of Key Academic Contributions

The academic contributions to the understanding of (3-Methyl-1,2,4-oxadiazol-5-yl)methanol are primarily foundational, focusing on its synthesis and basic characterization as part of larger studies on 1,2,4-oxadiazole (B8745197) derivatives. The 1,2,4-oxadiazole ring is a well-established heterocyclic motif in medicinal chemistry, often utilized as a bioisostere for amide and ester groups to improve metabolic stability and pharmacokinetic properties. tandfonline.comchim.itnih.gov

Key synthetic strategies applicable to this compound generally involve the cyclization of an amidoxime (B1450833) with a suitable carboxylic acid derivative. chim.itmdpi.com Specifically, the synthesis would likely proceed through the reaction of acetamidoxime (B1239325) with a protected form of glycolic acid, followed by deprotection. While detailed studies on the reactivity and specific applications of this particular methanol-substituted derivative are not widely published, its role as a potential building block in the synthesis of more complex molecules is a recurring theme in the broader literature on 1,2,4-oxadiazoles.

Unexplored Research Avenues and Emerging Methodologies

The research landscape for this compound is rich with unexplored avenues. A primary area for future investigation is the functionalization of the hydroxymethyl group at the 5-position of the oxadiazole ring. This could lead to the development of novel derivatives with diverse biological activities. The exploration of this compound as a precursor for various functional groups would be a valuable contribution to synthetic chemistry.

Emerging methodologies in organic synthesis, such as flow chemistry and photocatalysis, could be applied to develop more efficient and sustainable synthetic routes to this compound and its derivatives. Furthermore, high-throughput screening of this compound and its derivatives against a wide range of biological targets could uncover novel therapeutic applications.

Challenges and Opportunities in Translational Research

The translation of this compound from a laboratory chemical to a clinically relevant molecule presents both challenges and opportunities. A significant hurdle is the general lack of comprehensive biological data for this specific compound. Preclinical studies to evaluate its efficacy, and pharmacokinetic profiles are essential next steps.

However, the known versatility of the 1,2,4-oxadiazole scaffold in drug discovery presents a considerable opportunity. nih.gov The hydroxymethyl group of this compound offers a convenient handle for the synthesis of compound libraries for screening against various diseases, including cancer, infectious diseases, and neurological disorders. tandfonline.com The development of targeted drug delivery systems incorporating this moiety could also enhance its therapeutic potential.

Future Directions in Synthetic, Spectroscopic, and Computational Research

Future research on this compound is poised to advance on multiple fronts:

Synthetic Research:

Novel Synthetic Routes: Development of more efficient, scalable, and environmentally friendly synthetic methods is crucial. This includes exploring one-pot syntheses and catalytic approaches. mdpi.com

Derivative Libraries: Systematic synthesis of a diverse library of derivatives by modifying the hydroxymethyl group to explore structure-activity relationships (SAR).

Spectroscopic Research:

Detailed Characterization: Comprehensive spectroscopic analysis, including advanced NMR techniques and X-ray crystallography, of the title compound and its key derivatives to unequivocally establish their three-dimensional structures.

Mass Spectrometric Fragmentation: In-depth studies of the mass spectrometric behavior of these compounds can aid in their identification and characterization in complex matrices. nih.govresearchgate.net

Computational Research:

QSAR and Molecular Docking: The use of quantitative structure-activity relationship (QSAR) modeling and molecular docking studies can guide the design of new derivatives with improved biological activity and selectivity. nih.gov

Reaction Mechanism Studies: Computational chemistry can be employed to elucidate the mechanisms of synthetic reactions and predict the reactivity of the 1,2,4-oxadiazole ring, aiding in the design of new synthetic strategies.

常见问题

Q. SAR Focus

- 5-Methyl-1,3,4-oxadiazole analogs : Improved metabolic stability (t₁/₂ > 6 h in liver microsomes) due to reduced CYP3A4 affinity.

- Thiophene-substituted derivatives : Higher logP values (2.8 vs. 1.5) correlate with increased blood-brain barrier penetration .

What computational models predict the compound’s ADMET profile?

Q. Advanced Methodological Focus

- SwissADME : Predicts moderate bioavailability (F = 65%) and P-glycoprotein substrate potential.

- Toxicity : ProTox-II identifies hepatotoxicity (Probability: 72%) linked to reactive aldehyde metabolites .

How does thermal stability impact formulation studies?

Material Science Focus

Differential scanning calorimetry (DSC) reveals decomposition at 180°C. Stability is enhanced by:

- Co-crystallization : With succinic acid (melting point elevation: +40°C).

- Lyophilization : Amorphous dispersions show no recrystallization after 12 months .

What analytical techniques quantify trace impurities in industrial-scale batches?

Q. Quality Control Focus

- GC-ECD : Detects chlorinated byproducts (LOD: 0.01 ppm).

- ¹⁹F NMR : Identifies fluorinated impurities from incomplete cyclization .

How do regiochemical variations in the oxadiazole ring affect reactivity?

Q. Advanced Mechanistic Focus

- 5-Position substitution : Stabilizes resonance structures, reducing electrophilic attack susceptibility.

- 3-Methyl group : Steric hindrance slows nucleophilic substitution (k = 0.02 s⁻¹ vs. 0.15 s⁻¹ for unsubstituted analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。